

Spectroscopic Data of 1-Methyl-1H-imidazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1296801

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1H-imidazole-5-carbaldehyde** ($C_5H_6N_2O$), a key intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural characterization of this compound.

Molecular Structure and Overview

1-Methyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular weight of 110.11 g/mol. [1] The structural integrity of this molecule is paramount in its applications, necessitating precise analytical characterization. This guide will delve into the core spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: 2D structure of **1-Methyl-1H-imidazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Methyl-1H-imidazole-5-carbaldehyde**, both 1H and ^{13}C NMR provide critical data for structural confirmation.

1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Experimentally determined ^1H NMR data for this specific compound was not available in the searched literature. Predicted values or data from closely related structures can be used for preliminary analysis but should be confirmed experimentally.

^{13}C NMR Spectroscopy

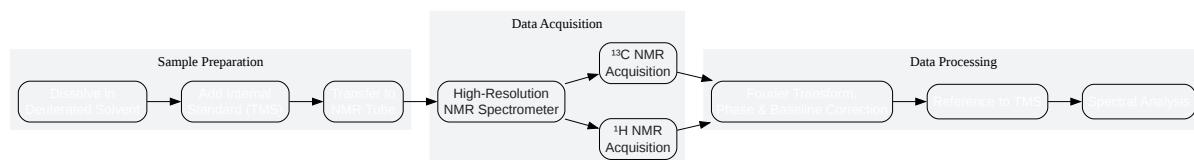
The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
178.0	C=O (Aldehyde)
144.1	C2
138.5	C5
129.9	C4
33.7	N-CH ₃

Source: Wiley-VCH GmbH[1]

The downfield chemical shift at 178.0 ppm is characteristic of an aldehyde carbonyl carbon. The signals at 144.1, 138.5, and 129.9 ppm correspond to the carbons of the imidazole ring, and the peak at 33.7 ppm is attributed to the N-methyl group.[1]


Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-1H-imidazole-5-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid signal overlap with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results		

Note: A specific, experimentally verified IR spectrum for **1-Methyl-1H-imidazole-5-carbaldehyde** was not found in the searched literature. Based on the functional groups present, characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-

1700 cm^{-1}), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm^{-1}), and C=N and C=C stretches of the imidazole ring (around 1400-1600 cm^{-1}).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

- Sample Preparation: Grind a small amount (1-2 mg) of **1-Methyl-1H-imidazole-5-carbaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Scan: Record the spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

GC-MS Analysis

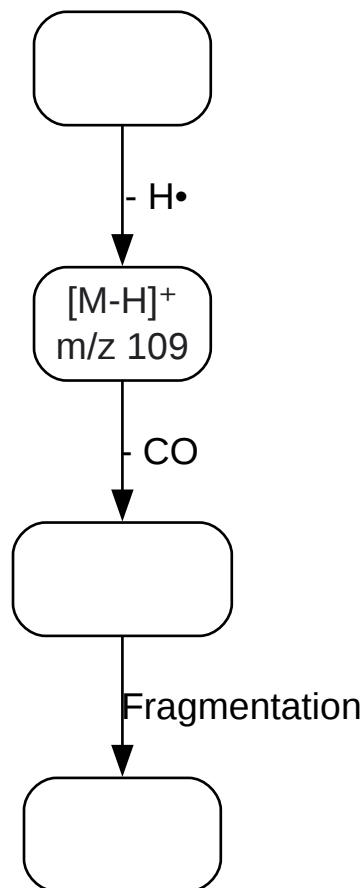
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
109	95	[M-H] ⁺
81	40	[M-H-CO] ⁺
54	35	[C ₃ H ₄ N] ⁺

Source: NIST Mass Spectrometry Data Center[\[1\]](#)

The mass spectrum shows a prominent molecular ion peak at m/z 110, which corresponds to the molecular weight of the compound. The peak at m/z 109 is due to the loss of a hydrogen atom. The fragment at m/z 81 results from the loss of a hydrogen atom and a molecule of carbon monoxide. The peak at m/z 54 is a characteristic fragment of the imidazole ring.


Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of a small organic molecule like **1-Methyl-1H-imidazole-5-carbaldehyde** is as follows.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: Split/splitless injector, with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

- Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The acquired data is processed to identify the retention time and mass spectrum of the compound. The mass spectrum is then compared with a library of known spectra (e.g., NIST, Wiley) for confirmation.

[Click to download full resolution via product page](#)

Figure 3: Proposed fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of **1-Methyl-1H-imidazole-5-carbaldehyde**. The combined data from ^{13}C NMR and Mass Spectrometry unequivocally confirm the molecular structure. While experimental ^1H NMR and IR data were not available in the cited literature, the provided protocols offer a clear path for their acquisition and interpretation. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Methyl-1H-imidazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296801#spectroscopic-data-of-1-methyl-1h-imidazole-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com